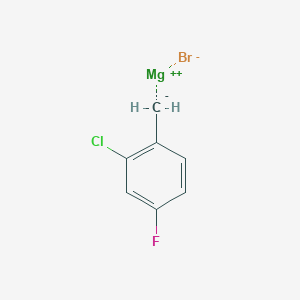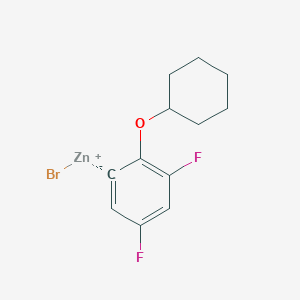
2-Cyclohexyloxy-3,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→2-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The product is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical nucleophiles include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, where it forms a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyloxy-3,5-difluorophenylmagnesium bromide
- 2-Cyclohexyloxy-3,5-difluorophenylboronic acid
- 2-Cyclohexyloxy-3,5-difluorophenyl lithium
Uniqueness
Compared to similar compounds, 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique advantages in terms of reactivity and selectivity. Its organozinc nature makes it less reactive towards moisture and air compared to organolithium and organomagnesium compounds, providing better stability and ease of handling in various synthetic applications.
Properties
Molecular Formula |
C12H13BrF2OZn |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclohexyloxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;;/h6,8,10H,1-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
YWZRNOHGGIVEFA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




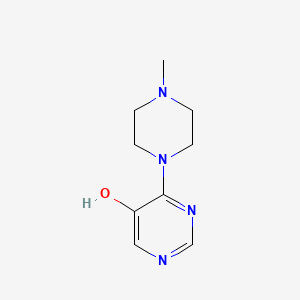
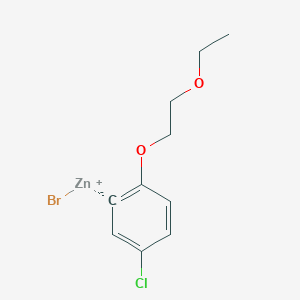
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
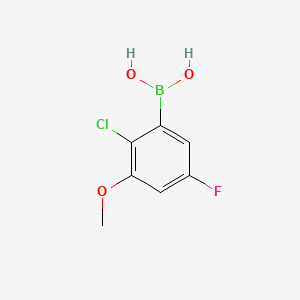
![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
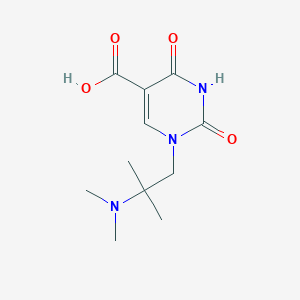
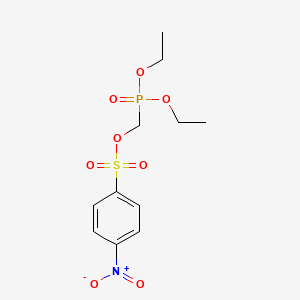
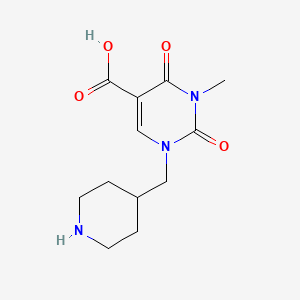
![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
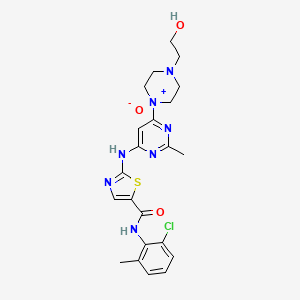
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
